molecular formula C22H18ClNO5 B11594652 methyl (4Z)-1-(2-chlorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(2-chlorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11594652
M. Wt: 411.8 g/mol
InChI Key: JXCUBEHSUSEEIN-VBKFSLOCSA-N
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Description

METHYL (4Z)-1-(2-CHLOROPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-(2-CHLOROPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Methoxycarbonyl Group: This can be done through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the major products.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which METHYL (4Z)-1-(2-CHLOROPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-1-(2-BROMOPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-1-(2-FLUOROPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The presence of the chlorophenyl group in METHYL (4Z)-1-(2-CHLOROPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

methyl (4Z)-1-(2-chlorophenyl)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H18ClNO5/c1-13-19(22(27)29-3)16(12-14-8-10-15(11-9-14)21(26)28-2)20(25)24(13)18-7-5-4-6-17(18)23/h4-12H,1-3H3/b16-12-

InChI Key

JXCUBEHSUSEEIN-VBKFSLOCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)OC)/C(=O)N1C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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